

A Comparative Guide to Assessing the Isotopic Purity of Ivabradine-d3 Hydrochloride

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Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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In the landscape of pharmaceutical analysis and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. **Ivabradine-d3 hydrochloride**, a deuterated analog of the heart rate-lowering drug Ivabradine, is frequently employed as an internal standard in bioanalytical methods. The isotopic purity of this standard is a critical attribute that directly influences the quality and integrity of pharmacokinetic and other quantitative studies. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of **Ivabradine-d3 hydrochloride**, presents experimental data, and offers a logical framework for selecting an appropriate deuterated internal standard.

The Gold Standard: High-Resolution Mass Spectrometry and NMR Spectroscopy

The determination of isotopic purity for deuterated compounds like Ivabradine-d3 relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis, each providing unique and complementary information.^[1]

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between Ivabradine-d0 (unlabeled), Ivabradine-d1, Ivabradine-d2, and Ivabradine-d3, allowing for the calculation of the isotopic enrichment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ^1H (proton) and ^2H (deuterium) NMR, offers detailed structural information and can confirm the specific sites of deuteration. ^1H NMR can detect residual protons at the labeled positions, while ^2H NMR directly observes the deuterium nuclei. This provides an orthogonal technique to mass spectrometry for verifying isotopic purity and ensuring the label is in the correct chemical environment.

Performance Comparison: Ivabradine-d3 vs. Alternatives

The selection of a deuterated internal standard is a critical decision in method development.[4] Key considerations include the degree of deuteration, the stability of the label, and the isotopic purity.[5][6] While Ivabradine-d3 is a commonly used standard, other deuterated variants such as Ivabradine-d6 are also commercially available.[1] A higher degree of deuteration can be advantageous in minimizing the signal overlap from the natural isotopic abundance of the unlabeled analyte.[6]

For reliable results, deuterated standards must possess both high isotopic enrichment (ideally $\geq 98\%$) and high chemical purity ($>99\%$).[7]

Table 1: Comparison of Isotopic Purity Data for Deuterated Ivabradine Standards

Parameter	Ivabradine-d3 Hydrochloride	Ivabradine-d6 Hydrochloride
Reported Isotopic Purity	$\geq 98\%$	$\geq 98\%$
Isotopic Enrichment (d-species)	Typically $\geq 99\%$ (d3)	Typically $\geq 99\%$ (d6)
d0 Content	$<1\%$	$<1\%$
Primary Analytical Technique	LC-HRMS	LC-HRMS
Orthogonal Technique	^1H -NMR, ^2H -NMR	^1H -NMR, ^2H -NMR

Note: The data presented in this table is a summary of typical values found in commercial product specifications and the scientific literature. Actual values may vary between batches and suppliers.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of **Ivabradine-d3 Hydrochloride** using Liquid Chromatography-High-Resolution Mass Spectrometry.

1. Sample Preparation:

- Prepare a stock solution of **Ivabradine-d3 Hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure the elution of Ivabradine.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Full scan from m/z 150-1000.
- Resolution: $\geq 60,000$.
- Data Acquisition: Acquire data in centroid mode.

4. Data Analysis:

- Extract the ion chromatograms for the $[M+H]^+$ ions of Ivabradine-d0, -d1, -d2, and -d3.
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
- The isotopic purity is reported as the percentage of the desired deuterated species (e.g., % d3).

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

This protocol provides a general method for confirming the isotopic enrichment and position of labeling in **Ivabradine-d3 Hydrochloride**.

1. Sample Preparation:

- Dissolve an accurately weighed amount of **Ivabradine-d3 Hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to a concentration of 5-10 mg/mL.

2. ^1H -NMR Spectroscopy:

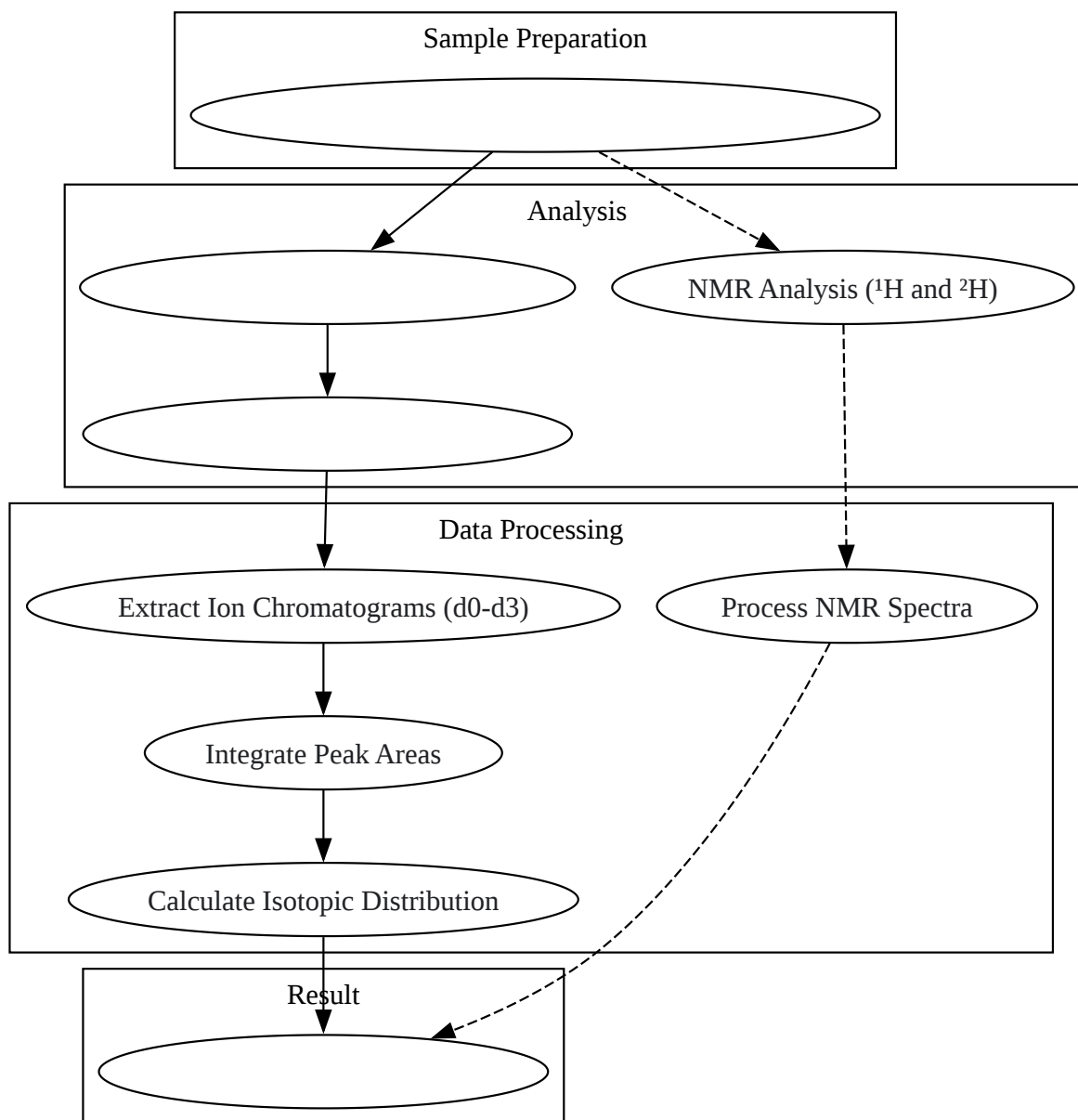
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: Standard ^1H NMR experiment.

- Analysis: Integrate the signals corresponding to the protons at the sites of deuteration and compare them to the integration of a non-deuterated proton signal within the molecule to determine the percentage of residual non-deuterated material.

3. ^2H -NMR Spectroscopy:

- Spectrometer: An NMR spectrometer equipped with a deuterium probe.
- Experiment: Standard ^2H NMR experiment.
- Analysis: Observe the signal(s) corresponding to the deuterium atom(s) to confirm the position of labeling.

Visualizing Workflows and Logical Relationships



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